2-(Quinolin-2-yl)acetonitrile
Overview
Description
2-(Quinolin-2-yl)acetonitrile is a chemical compound that belongs to the quinoline family. Quinoline is a nitrogen-based heterocyclic aromatic compound with the systematic IUPAC name benzo[b]pyridine or 1-aza-naphthalene. The chemical formula for quinoline is C9H7N. Quinoline and its derivatives are known for their broad spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-2-yl)acetonitrile can be achieved through various methods. One common approach involves the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate. This reaction is typically carried out at room temperature in solvents such as methanol, ether, acetonitrile, and dichloromethane . Another method involves the reaction of anthranilic acid derivatives under specific conditions .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable chemical processes. These methods include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis. Eco-friendly and safe reusable catalysts are also used in these processes .
Chemical Reactions Analysis
Types of Reactions: 2-(Quinolin-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinoline N-oxides, while reduction reactions may yield quinoline derivatives with reduced nitrogen atoms .
Scientific Research Applications
2-(Quinolin-2-yl)acetonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Quinoline derivatives are used in the development of drugs for treating diseases such as malaria, tuberculosis, and cancer.
Industry: Quinoline compounds are used in the production of dyes, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 2-(Quinolin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, they may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to anticancer or antimicrobial effects .
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds have similar biological activities and are used in drug research and development.
Quinoline Heterocycles: These compounds are also used in the development of new drugs and have a wide range of biological activities.
Uniqueness: 2-(Quinolin-2-yl)acetonitrile is unique due to its specific structure and the range of reactions it can undergo. Its ability to participate in various chemical reactions and its broad spectrum of biological activities make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
2-quinolin-2-ylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFOICLZNBECOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295028 | |
Record name | 2-(quinolin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30295028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14068-28-1 | |
Record name | 2-(quinolin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30295028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(quinolin-2-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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